3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde
Overview
Description
Safety and Hazards
The safety data sheet for a similar compound, 4-(Trifluoromethoxy)benzaldehyde, indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin and eye irritation. Precautionary measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde is the somatostatin subtype receptor 5 (SSTR5) . The SSTR5 plays a crucial role in the regulation of endocrine and nervous system functions.
Mode of Action
This compound acts as a selective antagonist of the SSTR5 . This means it binds to the SSTR5 and blocks its normal function, leading to changes in the biochemical pathways that the receptor is involved in.
Biochemical Pathways
The antagonism of SSTR5 by this compound affects several biochemical pathways. These pathways are primarily involved in the regulation of glucose and lipid metabolism, which are critical for maintaining energy balance in the body .
Result of Action
The result of the action of this compound is the modulation of metabolic processes. By blocking the action of SSTR5, it can influence the body’s response to insulin and lipid metabolism . This can be beneficial in the treatment, control, or prevention of disorders such as Type 2 diabetes, insulin resistance, lipid disorders, obesity, atherosclerosis, and Metabolic Syndrome .
Properties
IUPAC Name |
3,5-dicyclopropyl-4-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)19-13-11(9-1-2-9)5-8(7-18)6-12(13)10-3-4-10/h5-7,9-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKFJROEGBTLDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2OC(F)(F)F)C3CC3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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